Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a quinoline and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step reactions. One common approach includes the condensation of 4-fluoroaniline with ethyl acetoacetate to form the quinoline core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or thiazole rings .
Scientific Research Applications
Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and thiazole moieties allow the compound to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Quinolines: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Uniqueness
Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its combination of quinoline and thiazole moieties, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H18FN3O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(4-fluorophenyl)quinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C23H18FN3O3S/c1-2-30-21(28)11-16-13-31-23(25-16)27-22(29)18-12-20(14-7-9-15(24)10-8-14)26-19-6-4-3-5-17(18)19/h3-10,12-13H,2,11H2,1H3,(H,25,27,29) |
InChI Key |
CXVYOZVBTVIKMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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